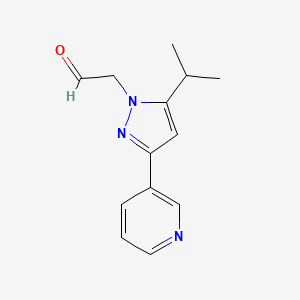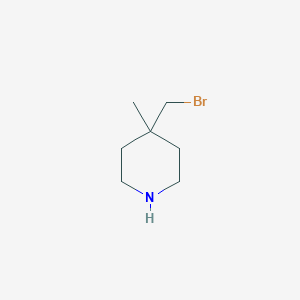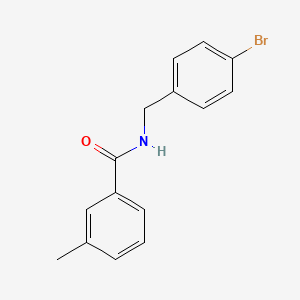
(1,3-Dioxolan-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxolan-4-yl)methanamine typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with an amine source. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with formaldehyde and ammonia under acidic conditions to yield the desired product . The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
(1,3-Dioxolan-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted dioxolane derivatives, which can be further utilized in different applications .
科学的研究の応用
Chemistry
In chemistry, (1,3-Dioxolan-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, this compound derivatives are explored for their therapeutic potential. They are investigated for their antimicrobial, antiviral, and anticancer properties .
Industry
Industrially, this compound is used in the production of polymers and resins. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials .
作用機序
The mechanism of action of (1,3-Dioxolan-4-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The dioxolane ring structure allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar in structure but with a hydroxyl group instead of an amine.
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: Contains a carboxyl group instead of an amine.
1,3-Dioxolane-4-methanamine: Lacks the dimethyl substitution on the dioxolane ring.
Uniqueness
(1,3-Dioxolan-4-yl)methanamine is unique due to its specific combination of a dioxolane ring with an amine group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
特性
CAS番号 |
4388-99-2 |
|---|---|
分子式 |
C4H9NO2 |
分子量 |
103.12 g/mol |
IUPAC名 |
1,3-dioxolan-4-ylmethanamine |
InChI |
InChI=1S/C4H9NO2/c5-1-4-2-6-3-7-4/h4H,1-3,5H2 |
InChIキー |
NJYBVFSXBDLXHH-UHFFFAOYSA-N |
正規SMILES |
C1C(OCO1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


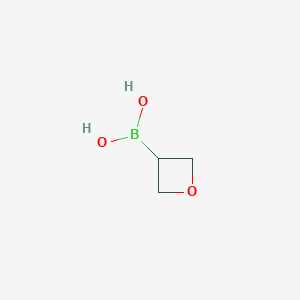



![(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13344240.png)
![3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B13344245.png)

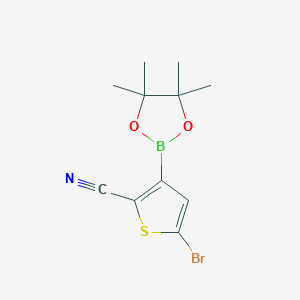
![5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one](/img/structure/B13344257.png)

